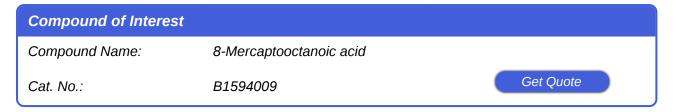


An In-depth Technical Guide to the Physicochemical Properties of 8-Mercaptooctanoic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **8-Mercaptooctanoic acid** (8-MOA). The information is intended to support researchers, scientists, and professionals in drug development and materials science in their understanding and application of this versatile molecule. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes a critical experimental workflow.

Core Physicochemical Properties

8-Mercaptooctanoic acid is a bifunctional organic molecule containing both a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, connected by an eight-carbon alkyl chain. This structure allows it to act as a versatile linker molecule, most notably in the formation of self-assembled monolayers (SAMs) on noble metal surfaces.

Table 1: General and Physical Properties of 8-Mercaptooctanoic Acid



Property	Value	Source
Molecular Formula	C ₈ H ₁₆ O ₂ S	[1][2][3][4]
Molecular Weight	176.28 g/mol	[1][2][3][4]
CAS Number	74328-61-3	[1][2][3][4]
Appearance	Not explicitly stated, likely a liquid or low-melting solid	
Density	1.0326 g/mL at 25 °C	[3][4][5]
Refractive Index (n20/D)	1.4808	[3][4][5]
Melting Point	Not experimentally determined. The related compound, 8- bromooctanoic acid, has a melting point of 33.0-42.0 °C.	[6]
Boiling Point	302.0 ± 25.0 °C (Predicted)	[3][5]

Table 2: Acid-Base and Solubility Properties of 8-Mercaptooctanoic Acid

Property	Value/Description	Source
pKa (Carboxylic Acid)	~4.77 (Predicted)	[1][3][5]
pKa (Thiol)	Not experimentally determined for 8-MOA. Aliphatic thiols typically have pKa values in the range of 9-11.	[7]
Solubility	No quantitative data available. Its use in forming SAMs from ethanolic solutions suggests solubility in ethanol. The carboxylic acid group imparts some polar character, suggesting potential solubility in other polar organic solvents.	[2]



Spectral Properties (Predicted)

While specific experimental spectra for **8-Mercaptooctanoic acid** are not readily available in the searched literature, the expected spectral characteristics can be predicted based on its functional groups and the analysis of analogous compounds.

Table 3: Predicted Spectral Data for 8-Mercaptooctanoic Acid

Spectroscopy	Predicted Peaks and Chemical Shifts
¹ H NMR	~10-12 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH). ~2.5 ppm (triplet, 2H): Methylene protons adjacent to the thiol group (-CH ₂ -SH). ~2.2-2.4 ppm (triplet, 2H): Methylene protons adjacent to the carboxylic acid group (-CH ₂ -COOH). ~1.2-1.7 ppm (multiplets, 8H): Methylene protons of the alkyl chain. ~1.3 ppm (triplet, 1H): Thiol proton (-SH).
¹³ C NMR	~175-185 ppm: Carbonyl carbon of the carboxylic acid (-COOH). ~30-40 ppm: Carbon adjacent to the carboxylic acid. ~20-35 ppm: Carbons of the alkyl chain. ~20-30 ppm: Carbon adjacent to the thiol group.
FT-IR (cm ⁻¹)	~2850-3000 (strong, broad): O-H stretch of the carboxylic acid. ~2850-2960 (medium): C-H stretches of the alkyl chain. ~2550-2600 (weak): S-H stretch of the thiol. ~1700-1725 (strong): C=O stretch of the carboxylic acid. ~1400-1470 (medium): C-H bends of the alkyl chain. ~1200-1300 (medium): C-O stretch of the carboxylic acid.
Mass Spectrometry	Molecular Ion (M ⁺): m/z = 176. Key Fragments: Loss of H ₂ O (M-18), loss of SH (M-33), loss of COOH (M-45), and characteristic fragmentation of the alkyl chain.



Experimental Protocols

Protocol 1: Determination of Thiol pKa by Spectrophotometric Titration

This protocol is adapted from general methods for thiol pKa determination using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB).

- 1. Materials and Reagents:
- 8-Mercaptooctanoic acid
- Ellman's reagent (DTNB)
- A series of buffers with pH values ranging from 7 to 12 (e.g., phosphate buffers, borate buffers)
- UV-Vis Spectrophotometer
- pH meter
- Volumetric flasks and pipettes
- 2. Procedure:
- Prepare a stock solution of **8-Mercaptooctanoic acid** in a suitable solvent (e.g., ethanol).
- Prepare a stock solution of DTNB in a suitable buffer (e.g., phosphate buffer, pH 7.0).
- For each pH value to be tested, prepare a series of solutions in cuvettes containing the buffer, a fixed concentration of DTNB, and a fixed concentration of 8-MOA.
- Allow the reaction between the thiol and DTNB to proceed to completion. The reaction produces the 2-nitro-5-thiobenzoate anion (TNB²⁻), which has a strong absorbance at 412 nm.
- Measure the absorbance of each solution at 412 nm.



- Plot the absorbance at 412 nm versus the pH of the buffer.
- The resulting plot should be a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the thiol group.

Protocol 2: Formation of a Self-Assembled Monolayer (SAM) on a Gold Surface

This protocol describes the common procedure for forming a well-ordered monolayer of **8-Mercaptooctanoic acid** on a gold substrate.[2][5]

- 1. Materials and Reagents:
- Gold-coated substrate (e.g., gold-coated silicon wafer or glass slide)
- 8-Mercaptooctanoic acid
- Absolute ethanol (200 proof)
- Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
- Ultrapure water
- High-purity nitrogen gas
- Clean glass vials with caps
- Tweezers
- 2. Procedure:
- Substrate Cleaning:
 - Immerse the gold substrate in piranha solution for 5-10 minutes to remove organic contaminants.
 - Thoroughly rinse the substrate with ultrapure water and then with absolute ethanol.



- o Dry the substrate under a gentle stream of nitrogen gas.
- SAM Formation:
 - Prepare a dilute solution of 8-Mercaptooctanoic acid in absolute ethanol (typically 1-10 mM).
 - Place the cleaned, dry gold substrate in a clean glass vial.
 - Immerse the substrate in the 8-MOA solution.
 - Seal the vial and allow the self-assembly process to occur for 12-24 hours at room temperature.
- Rinsing and Drying:
 - Remove the substrate from the solution using tweezers.
 - Rinse the substrate thoroughly with absolute ethanol to remove non-adsorbed molecules.
 - Dry the substrate again under a gentle stream of nitrogen gas.
- Storage:
 - Store the SAM-coated substrate in a clean, dry, and inert environment (e.g., a desiccator or under nitrogen) to prevent contamination and oxidation.

Mandatory Visualization

The formation of a self-assembled monolayer is a key application of **8-Mercaptooctanoic acid**. The following diagram illustrates the experimental workflow.





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